molecular formula C12H16ClNO B5059163 2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride

2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride

Cat. No.: B5059163
M. Wt: 225.71 g/mol
InChI Key: GLHNYMGPMNNVRM-UHFFFAOYSA-N
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Description

2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of a phenylethylamino group attached to a butyn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride typically involves the reaction of 1-phenylethylamine with but-3-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethylamino group is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Phenylethylamino)but-3-yn-1-ol;hydrochloride include other amino alcohols and phenylethyl derivatives. Some examples are:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the phenylethylamino group and the but-3-yn-1-ol backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

2-(1-phenylethylamino)but-3-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11;/h1,4-8,10,12-14H,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNYMGPMNNVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CO)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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